Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-
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Overview
Description
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide is a complex organic compound with the molecular formula C19H16FNO4 This compound features a unique structure that includes a fluorobenzoyl group, a dihydro-benzodioxin ring, and a cyclopropanecarboxamide moiety
Preparation Methods
The synthesis of N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxin ring: This can be achieved through the reaction of catechol with an appropriate dihalide under basic conditions.
Introduction of the fluorobenzoyl group: This step typically involves the acylation of the benzodioxin ring with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Cyclopropanecarboxamide formation: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound has a similar fluorobenzoyl group but differs in the substitution pattern and the presence of additional fluorine atoms.
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide: This compound features a thiophene ring instead of a cyclopropane ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H16FNO4 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H16FNO4/c20-14-4-2-1-3-12(14)18(22)13-9-16-17(25-8-7-24-16)10-15(13)21-19(23)11-5-6-11/h1-4,9-11H,5-8H2,(H,21,23) |
InChI Key |
AMFTYJPKCNRBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4F)OCCO3 |
Origin of Product |
United States |
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